molecular formula C5H8O6 B1209254 (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid

(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid

Cat. No. B1209254
M. Wt: 164.11 g/mol
InChI Key: NKOHBIIOWAKHMF-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-xylulosonic acid is an oxo carboxylic acid. It is a conjugate acid of a 2-dehydro-D-xylonate.

Scientific Research Applications

Renewable Production of Chemical Intermediates

(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid has applications in the renewable production of chemical intermediates. Research by Dhande, Xiong, and Zhang (2012) demonstrated the use of synthetic metabolic pathways in Escherichia coli for producing chemicals like valeric acid directly from glucose. This approach offers a renewable alternative to commercial processes reliant on non-renewable petroleum-based feedstock, with applications in plasticizers, lubricants, and pharmaceuticals (Dhande, Xiong, & Zhang, 2012).

Biochemical Synthesis of Keto Acids

Luo, Yu, Zeng, and Zhou (2021) reviewed the biochemical synthesis of keto acids, including (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid, emphasizing their wide applications in pharmaceuticals, cosmetics, food, and chemical synthesis. They compared chemical and biochemical synthesis routes, highlighting the advantages of microbial metabolic engineering for producing these compounds from renewable carbohydrates (Luo, Yu, Zeng, & Zhou, 2021).

Catalytic Pyrolysis for Biofuel Production

Kulyk et al. (2017) investigated the thermal decomposition of valeric acid on various nanoscale oxides, relevant to the transformation of (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid. This study is significant for developing efficient catalytic pyrolysis techniques for converting valeric acid into biofuels and chemicals on an industrial scale (Kulyk et al., 2017).

Catalytic Behaviour in Ketonization

Zaytseva et al. (2013) explored the catalytic behaviour of various catalysts in the ketonization of valeric acid, which can be obtained from lignocellulosic biomass conversion. This research is relevant to the applications of (3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid in sustainable chemical processes (Zaytseva et al., 2013).

properties

Product Name

(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid

Molecular Formula

C5H8O6

Molecular Weight

164.11 g/mol

IUPAC Name

(3S,4R)-3,4,5-trihydroxy-2-oxopentanoic acid

InChI

InChI=1S/C5H8O6/c6-1-2(7)3(8)4(9)5(10)11/h2-3,6-8H,1H2,(H,10,11)/t2-,3+/m1/s1

InChI Key

NKOHBIIOWAKHMF-GBXIJSLDSA-N

Isomeric SMILES

C([C@H]([C@@H](C(=O)C(=O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid
Reactant of Route 2
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid
Reactant of Route 3
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid
Reactant of Route 4
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid
Reactant of Route 5
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid
Reactant of Route 6
(3S,4R)-3,4,5-trihydroxy-2-keto-valeric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.